2-Chloro-5-(piperazin-1-yl)pyrazine hydrochloride
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Overview
Description
2-Chloro-5-(piperazin-1-yl)pyrazinehydrochloride is a heterocyclic compound that contains both pyrazine and piperazine moieties. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of the piperazine ring is particularly noteworthy, as piperazine derivatives are known for their wide range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(piperazin-1-yl)pyrazinehydrochloride typically involves the reaction of 2-chloropyrazine with piperazine under specific conditions. One common method includes:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the ring formation reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines.
Aza-Michael addition: Another approach involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(piperazin-1-yl)pyrazinehydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrazine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the piperazine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives, while oxidation reactions can produce sulfoxides or sulfones.
Scientific Research Applications
2-Chloro-5-(piperazin-1-yl)pyrazinehydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those with potential antimicrobial, antiviral, and anticancer activities.
Biological Research: The compound is employed in studies investigating the biological activities of piperazine derivatives, including their interactions with biological targets such as enzymes and receptors.
Industrial Applications: It is used in the development of new materials and chemical processes, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(piperazin-1-yl)pyrazinehydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. For example, piperazine derivatives are known to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine . This inhibition can enhance cholinergic neurotransmission, which is beneficial in the treatment of neurological disorders.
Comparison with Similar Compounds
Similar Compounds
1-(2-Pyrimidyl)piperazine: Another piperazine derivative used in medicinal chemistry.
3-(Piperazin-1-yl)-1,2-benzothiazole: Known for its antibacterial activity.
Cetirizine ethyl ester dihydrochloride: A piperazine derivative used as an antihistamine.
Uniqueness
2-Chloro-5-(piperazin-1-yl)pyrazinehydrochloride is unique due to its specific combination of pyrazine and piperazine rings, which confer distinct chemical and biological properties. This combination allows for versatile chemical modifications and a broad range of biological activities, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C8H12Cl2N4 |
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Molecular Weight |
235.11 g/mol |
IUPAC Name |
2-chloro-5-piperazin-1-ylpyrazine;hydrochloride |
InChI |
InChI=1S/C8H11ClN4.ClH/c9-7-5-12-8(6-11-7)13-3-1-10-2-4-13;/h5-6,10H,1-4H2;1H |
InChI Key |
RVJOIHHNXRKRIM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CN=C(C=N2)Cl.Cl |
Origin of Product |
United States |
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